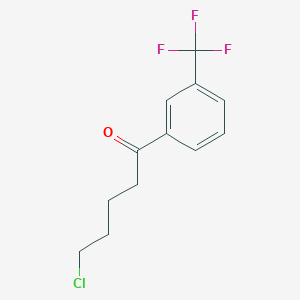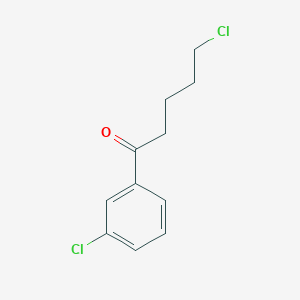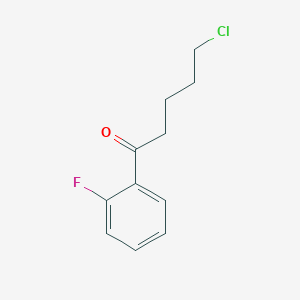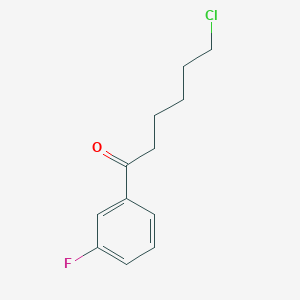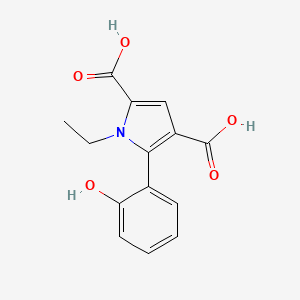
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific compound is not directly synthesized or analyzed in the provided papers, but its structure can be inferred to contain a pyrrole ring with a 2-hydroxyphenyl group at the 5-position, an ethyl group at the 1-position, and two carboxylic acid groups at the 2 and 4 positions.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest due to their biological relevance and potential pharmacological applications. Paper describes a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids. This method could potentially be adapted for the synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical reactivity and biological activity. Paper discusses the X-ray analysis of a pyrrole derivative, which provides insights into the three-dimensional arrangement of atoms within the molecule. Similarly, the structure of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid could be elucidated using X-ray crystallography to determine the orientation of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, which are influenced by the substituents on the pyrrole ring. Paper explores the reactivity of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, demonstrating the importance of the substituents for biological activity. The chemical reactivity of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would similarly depend on the presence of the hydroxyphenyl and carboxylic acid groups, which could participate in hydrogen bonding and other interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. Paper provides an analysis of the crystal structure of a pyrrole derivative, which can influence its physical properties. The presence of hydrogen bonds and other intermolecular interactions can affect the compound's stability and solubility. The physical and chemical properties of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would need to be studied experimentally to determine its suitability for various applications.
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.
将来の方向性
This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, reactivity, or biological activity.
Please note that the availability of information in each of these categories can vary depending on how extensively the compound has been studied. For a less known compound like “1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid”, some of this information might not be available. It’s always a good idea to consult primary literature sources or speak with a chemistry professional for the most accurate and up-to-date information.
特性
IUPAC Name |
1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWATEREWISEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
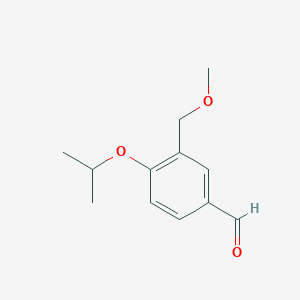



![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)


